molecular formula C24H20N2O2 B14594131 (E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] CAS No. 60170-90-3

(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]

Cat. No.: B14594131
CAS No.: 60170-90-3
M. Wt: 368.4 g/mol
InChI Key: VFVLIXCALWSJCD-UHFFFAOYSA-N
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Description

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl, phenylene, and furan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] typically involves a condensation reaction between ethane-1,2-diyldi(4,1-phenylene) and furan-2-carbaldehyde. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives of the phenylene groups

Scientific Research Applications

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] involves its interaction with specific molecular targets. The imine groups can form coordination bonds with metal ions, making it a useful ligand in metal complex formation. Additionally, the furan rings can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is unique due to its combination of ethane-1,2-diyl, phenylene, and furan-2-yl groups, which confer distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

60170-90-3

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-(furan-2-yl)-N-[4-[2-[4-(furan-2-ylmethylideneamino)phenyl]ethyl]phenyl]methanimine

InChI

InChI=1S/C24H20N2O2/c1-3-23(27-15-1)17-25-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)26-18-24-4-2-16-28-24/h1-4,7-18H,5-6H2

InChI Key

VFVLIXCALWSJCD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=CO4

Origin of Product

United States

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